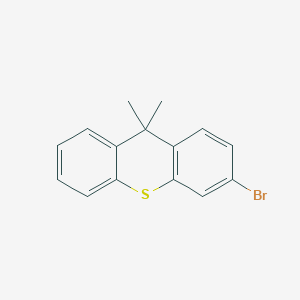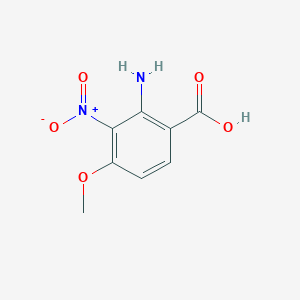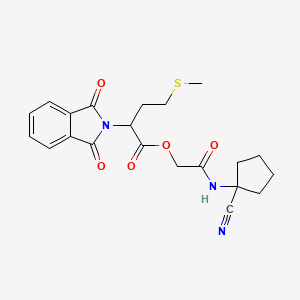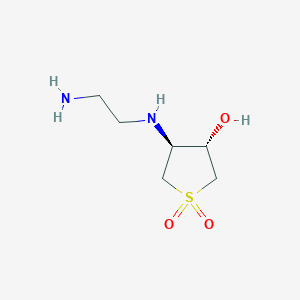
Heptadecan-9-yl 8-((3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptadecan-9-yl 8-((3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with potential applications in various scientific fields. This compound features a long aliphatic chain and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of various functional groups through reactions such as esterification, amidation, and alkylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Heptadecan-9-yl 8-((3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Functional groups within the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological processes and interactions due to its functional groups.
Medicine: Possible applications in drug development and delivery systems.
Industry: Use in the production of advanced materials with specific properties.
作用机制
The mechanism by which Heptadecan-9-yl 8-((3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to specific proteins, altering membrane properties, or participating in biochemical pathways. Detailed studies are required to elucidate these mechanisms.
相似化合物的比较
Heptadecan-9-yl 8-((3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can be compared with other similar compounds, such as:
- Octadecan-9-yl 8-((3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Hexadecan-9-yl 8-((3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
These compounds share similar structural features but differ in the length of their aliphatic chains or the nature of their functional groups. Such differences can influence their physical and chemical properties, as well as their applications.
属性
分子式 |
C49H91N3O6 |
|---|---|
分子量 |
818.3 g/mol |
IUPAC 名称 |
nonyl 8-[3-(2,4-dioxopyrimidin-1-yl)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C49H91N3O6/c1-4-7-10-13-16-25-32-44-57-47(54)36-28-21-17-23-30-39-51(41-33-42-52-43-38-46(53)50-49(52)56)40-31-24-18-22-29-37-48(55)58-45(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h38,43,45H,4-37,39-42,44H2,1-3H3,(H,50,53,56) |
InChI 键 |
WXKXTEWZRXEOMX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCN1C=CC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363821.png)

![3-{[(2-phenylethyl)sulfanyl]methyl}-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363824.png)



![6-(4-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363854.png)
![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)

![3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid](/img/structure/B13363860.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13363864.png)

![3-[6-(3-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363884.png)
![3-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13363894.png)
